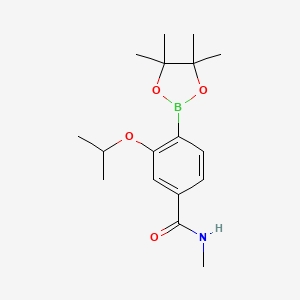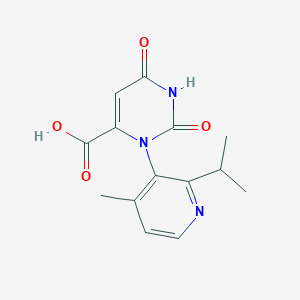
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an ethanesulfonyl group and a methylphenol moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the ethanesulfonyl group and the methylphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the ethanesulfonyl group, potentially leading to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenolic ring.
Aplicaciones Científicas De Investigación
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in fields such as polymer science and catalysis.
Mecanismo De Acción
The mechanism by which 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine
Uniqueness
Compared to similar compounds, 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial.
Propiedades
Fórmula molecular |
C12H14N2O3S |
|---|---|
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
3-(1-ethylsulfonylpyrazol-4-yl)-4-methylphenol |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)14-8-10(7-13-14)12-6-11(15)5-4-9(12)2/h4-8,15H,3H2,1-2H3 |
Clave InChI |
QHSOWYICROEKFM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1C=C(C=N1)C2=C(C=CC(=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


